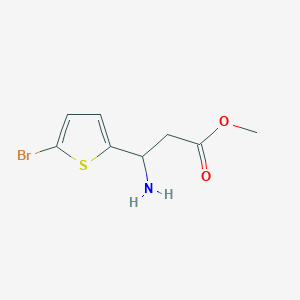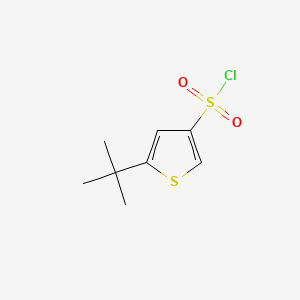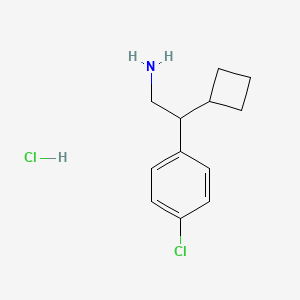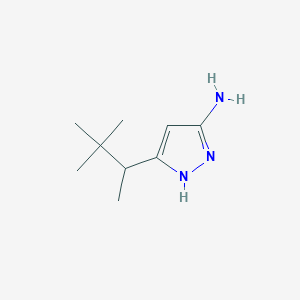![molecular formula C13H17BO2 B13476718 (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a spirocyclic heptane ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Spiro[3One common method includes the hydroboration of a suitable precursor, such as a terminal alkyne, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid primarily involves its role as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the spirocyclic heptane ring, making it less sterically hindered.
(3-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties, making it particularly useful in selective cross-coupling reactions .
Propriétés
Formule moléculaire |
C13H17BO2 |
|---|---|
Poids moléculaire |
216.09 g/mol |
Nom IUPAC |
(4-spiro[3.3]heptan-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H17BO2/c15-14(16)11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13/h2-5,12,15-16H,1,6-9H2 |
Clé InChI |
PQNRHDIOHMLYFZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2CCC23CCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)





![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)



